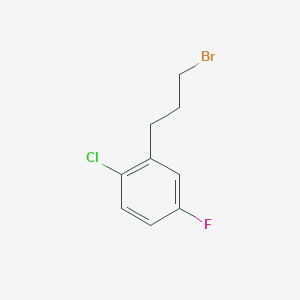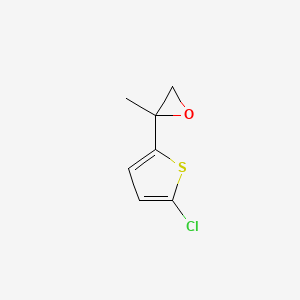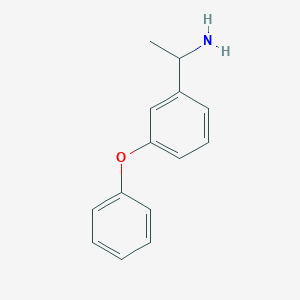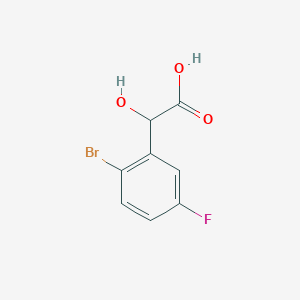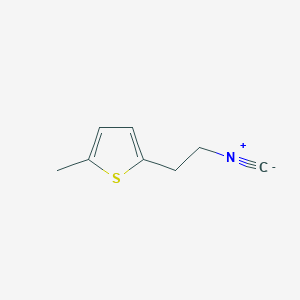
2-(2-Isocyanoethyl)-5-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Isocyanoethyl)-5-methylthiophene is an organic compound characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to a methyl-substituted thiophene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Isocyanoethyl)-5-methylthiophene typically involves the dehydration of formamides under specific conditions. One common method includes the use of phosphorus oxychloride and triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another environmentally friendly method involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature .
Industrial Production Methods: Industrial production of this compound may utilize large-scale dehydration processes with optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is crucial to minimize environmental impact and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Isocyanoethyl)-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted thiophenes and isocyanides, which can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
2-(2-Isocyanoethyl)-5-methylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-(2-Isocyanoethyl)-5-methylthiophene involves its reactivity with various molecular targets. The isocyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in electrophilic aromatic substitution. These interactions lead to the formation of new chemical bonds and the generation of diverse products .
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Isocyanoethyl)indole
- 2-Isocyanatoethyl methacrylate
- 2-(2-Bromoethyl)benzaldehyde
Comparison: 2-(2-Isocyanoethyl)-5-methylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties compared to other isocyanoethyl derivatives. Its structural features allow for unique applications in synthetic chemistry and material science .
Eigenschaften
CAS-Nummer |
602268-92-8 |
|---|---|
Molekularformel |
C8H9NS |
Molekulargewicht |
151.23 g/mol |
IUPAC-Name |
2-(2-isocyanoethyl)-5-methylthiophene |
InChI |
InChI=1S/C8H9NS/c1-7-3-4-8(10-7)5-6-9-2/h3-4H,5-6H2,1H3 |
InChI-Schlüssel |
XGKVWXXUBALSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)CC[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
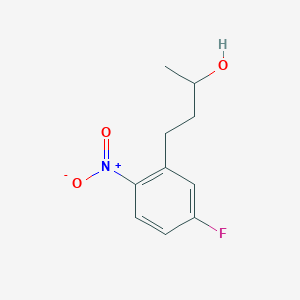
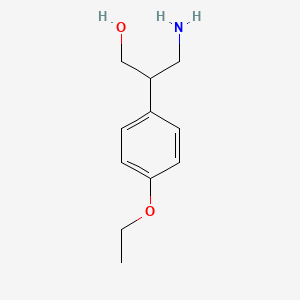

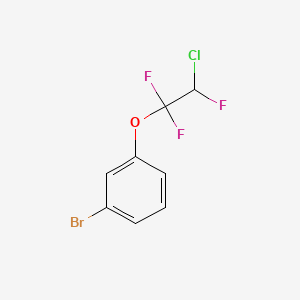
![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)

![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)
